4-Acetylaminobiphenyl chemical properties and structure
4-Acetylaminobiphenyl chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Acetylaminobiphenyl
Introduction
4-Acetylaminobiphenyl, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.[1][2] It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The key chemical and physical properties of 4-Acetylaminobiphenyl are summarized in the table below, providing a clear comparison of its fundamental characteristics.
| Property | Value | Source |
| Physical Description | Solid, Crystals from diluted methanol, Light Tan Solid | [1][2] |
| CAS Number | 4075-79-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Melting Point | 171-172 °C | [1][2] |
| Boiling Point | 350.95°C (rough estimate) | [2] |
| Solubility | Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform. | [1][2] |
| UV Absorption Max (in Alcohol) | 237 nm (log ε = 4.29) | [1] |
Structural Information
The structural details of 4-Acetylaminobiphenyl are crucial for understanding its chemical behavior and interactions.
| Identifier | Value | Source |
| IUPAC Name | N-(4-phenylphenyl)acetamide | [1][4] |
| Synonyms | 4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl | [1][2][5] |
| InChI | InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | [2][3] |
| InChIKey | SVLDILRDQOVJED-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)Nc1ccc(cc1)c1ccccc1 | [2][3][4] |
Experimental Protocols
Synthesis of 4-Acetylaminobiphenyl
A plausible synthetic route for 4-Acetylaminobiphenyl involves the acylation of 4-aminobiphenyl. While specific protocols for 4-acetylaminobiphenyl are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetylbiphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane.[6][7]
Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:
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Dissolution: Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
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Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.
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Purification: The crude 4-Acetylaminobiphenyl can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]
Analytical Methods
Various analytical techniques are employed for the identification and quantification of 4-Acetylaminobiphenyl.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.
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MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For 4-Acetylaminobiphenyl, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]
-
LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.
-
MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.
Radioimmunoassay (RIA):
A radioimmunoassay procedure has been developed for the detection of 4-acetylaminobiphenyl, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]
Visualizations
Metabolic Pathway of 4-Aminobiphenyl
4-Acetylaminobiphenyl is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]
Caption: Metabolic activation of 4-aminobiphenyl leading to 4-acetylaminobiphenyl.
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the spectroscopic analysis of a chemical compound like 4-Acetylaminobiphenyl is outlined below.
Caption: General workflow for spectroscopic analysis of 4-Acetylaminobiphenyl.
References
- 1. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-acetylaminobiphenyl | 4075-79-0 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-acetylaminobiphenyl | C14H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 4-Acetylaminobiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 7. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
